N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide was reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, are not specifically mentioned in the sources I found .
Scientific Research Applications
Antiviral Activity
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
This compound has been investigated for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, suggesting that this compound may also possess antiviral capabilities.
Methods of Application
Typically, antiviral assays involve the synthesis of the compound followed by in vitro testing against a panel of viruses. The compound’s efficacy is measured by its IC50 value, the concentration required to inhibit 50% of viral activity.
Results
While specific data for this compound is not available, related indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus with IC50 values ranging from 0.4 to 7.53 μmol/L .
Antidiabetic Activity
Scientific Field
Endocrinology and Pharmacology
Application Summary
Given the diverse biological activities of indole derivatives, this compound’s potential in managing diabetes is worth investigating.
Methods of Application
In vivo studies involving diabetic animal models are used to assess the compound’s impact on blood glucose levels and insulin sensitivity.
Results
While indole derivatives have shown antidiabetic effects, research on this particular compound’s role in diabetes management has not been documented.
Building on the previous analysis, here’s an additional application of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide :
Production of Antidepressant Medication
Scientific Field
Pharmaceutical Chemistry and Biotechnology
Application Summary
This compound has been identified as a potential intermediate in the synthesis of the antidepressant drug, (S)-duloxetine, which is used to treat major depressive disorders, anxiety, diabetic neuropathy pain, fibromyalgia, and chronic musculoskeletal pain.
Methods of Application
The bioreduction process involves whole cells of Rhodotorula glutinis that convert N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, a key intermediate for (S)-duloxetine. The reaction is carried out at a concentration of 30 g/l, achieving excellent enantioselectivity (>99.5% enantiomeric excess) with a conversion rate of over 95%.
Results
The bioreduction method offers a highly enantioselective approach to producing the active pharmaceutical ingredient with minimal risk of metal contamination, which is a significant advantage over traditional chemical synthesis methods .
Safety And Hazards
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-13(15-6-3-9-23-15)7-8-18-16(20)12-10-11-4-1-2-5-14(11)22-17(12)21/h1-6,9-10,13,19H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPVAHSEEUDJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide |
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